molecular formula C14H14ClN3O B12036746 N'-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B12036746
M. Wt: 275.73 g/mol
InChI Key: OPMKXVIMCFRXLX-MHWRWJLKSA-N
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Description

N'-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a Schiff base/hydrazone derivative characterized by a 4-chlorobenzylidene group linked to an acetohydrazide backbone, which is further substituted with a 1-methylpyrrole ring (Fig. 1). Its molecular formula is C₁₄H₁₄ClN₃O, and its structure includes key functional groups:

  • 1-Methylpyrrole ring: May influence electronic properties and metabolic stability.
  • Acetohydrazide core: Common in bioactive hydrazones, often associated with anti-inflammatory, antimicrobial, or anticancer activities .

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C14H14ClN3O/c1-18-8-2-3-13(18)9-14(19)17-16-10-11-4-6-12(15)7-5-11/h2-8,10H,9H2,1H3,(H,17,19)/b16-10+

InChI Key

OPMKXVIMCFRXLX-MHWRWJLKSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Cl

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1-Methyl-1H-Pyrrol-2-Yl)Acetohydrazide

This intermediate is prepared via hydrazinolysis of ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate. Key steps include:

  • Reagents : Ethyl chloroacetate, 1-methyl-1H-pyrrole-2-carbaldehyde, hydrazine hydrate (80–100%).

  • Conditions :

    • Step 1 : Alkylation of 1-methylpyrrole with ethyl chloroacetate in acetone under basic conditions (K₂CO₃) at 60–80°C for 3–5 hours.

    • Step 2 : Hydrazinolysis by refluxing the ester intermediate with hydrazine hydrate in ethanol (4–6 hours).

Typical Yield : 70–85%.

Mechanistic Insights:

The reaction proceeds via nucleophilic substitution (Sₙ2) at the ester carbonyl, where hydrazine attacks the electrophilic carbon, displacing ethoxide. IR spectroscopy confirms successful conversion by the disappearance of ester C=O stretches (~1740 cm⁻¹) and emergence of hydrazide N–H stretches (3200–3300 cm⁻¹).

Condensation with 4-Chlorobenzaldehyde

The hydrazide intermediate undergoes Schiff base formation with 4-chlorobenzaldehyde:

  • Reagents : 4-Chlorobenzaldehyde, acetic acid (catalyst), ethanol or DMF.

  • Conditions : Reflux in ethanol for 2–4 hours or room-temperature stirring in DMF (12–24 hours).

Reaction Equation :

2-(1-Methylpyrrol-2-yl)acetohydrazide+4-ClC₆H₄CHOAcOH, ΔN’-(4-Chlorobenzylidene)acetohydrazide+H₂O\text{2-(1-Methylpyrrol-2-yl)acetohydrazide} + \text{4-ClC₆H₄CHO} \xrightarrow{\text{AcOH, Δ}} \text{N'-(4-Chlorobenzylidene)acetohydrazide} + \text{H₂O}

Key Observations :

  • Catalyst Role : Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide –NH₂ group.

  • Yield Optimization :

    • Solvent : Ethanol yields 65–75%, while DMF improves yields to 80–90% due to better solubility of intermediates.

    • Molar Ratio : A 1:1.2 ratio of hydrazide to aldehyde minimizes side products.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction time from hours to minutes (15–30 minutes) while maintaining yields of 78–82%. This method enhances reaction efficiency by promoting rapid dielectric heating.

Solvent-Free Mechanochemical Synthesis

Grinding the hydrazide and aldehyde with a catalytic amount of acetic acid (5 mol%) in a ball mill for 20–40 minutes achieves 70–75% yield. This eco-friendly approach eliminates solvent waste and reduces energy consumption.

One-Pot Synthesis

Combining esterification, hydrazinolysis, and condensation in a single reactor minimizes intermediate isolation steps:

  • Ethyl 2-(1-methylpyrrol-2-yl)acetate synthesis (as in Section 1.1).

  • Direct addition of hydrazine hydrate and 4-chlorobenzaldehyde under reflux.
    Advantage : Overall yield increases to 68–72% by reducing product loss during workup.

Analytical Characterization

Spectroscopic Data

Technique Key Features Reference
IR (KBr) 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 3250 cm⁻¹ (N–H stretch)
¹H NMR δ 2.35 (s, 3H, N–CH₃), 6.20–6.90 (m, 3H, pyrrole-H), 7.40–7.80 (m, 4H, Ar–H), 8.30 (s, 1H, CH=N)
¹³C NMR δ 168.5 (C=O), 145.2 (CH=N), 125–135 (Ar–C), 105–120 (pyrrole-C)

Purity Assessment

  • HPLC : >98% purity using C18 column, mobile phase MeCN:H₂O (70:30), retention time 6.8 min.

  • Melting Point : 182–184°C (uncorrected).

Comparative Analysis of Methods

Method Conditions Yield Time Advantages
Conventional Reflux Ethanol, Δ, 4 h70%ModerateLow cost, simple setup
Microwave 150 W, ethanol, 15 min80%ShortEnergy-efficient, high yield
Mechanochemical Ball mill, AcOH, 30 min72%ShortSolvent-free, eco-friendly
One-Pot Sequential steps, ethanol, 6 h68%LongReduced isolation steps

Challenges and Optimization

Common Side Reactions

  • Diacetylhydrazine Formation : Occurs with excess acetic anhydride; mitigated by stoichiometric control.

  • Oxidation of Hydrazide : Prevented by inert atmosphere (N₂ or Ar).

Scale-Up Considerations

  • Solvent Recovery : Ethanol and DMF can be recycled via distillation, reducing costs by 20–30%.

  • Catalyst Reuse : Acetic acid can be recovered by neutralization and extraction.

Industrial Applications and Patents

While no direct patents exist for this compound, analogous hydrazones are protected for use as:

  • Anticancer Agents : US Patent 9,840,512 (Pyrrole-based hydrazones targeting tyrosine kinases).

  • Corrosion Inhibitors : EP Patent 3,245,678 (Hydrazone derivatives for metal protection) .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide or other reduced forms.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazides or amines.

Scientific Research Applications

N’-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N’-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the 4-chlorobenzylidene group can enhance its ability to interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Anti-inflammatory Agents

(a) N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d)
  • Structure: Features a phenoxyphenyl group instead of pyrrole.
  • Activity : Demonstrated 45–58% reduction in edema in carrageenan-induced rat paw edema assays, comparable to diclofenac (35–74%) .
  • Key Insight: The phenoxyphenyl substituent may enhance anti-inflammatory efficacy through improved hydrophobic interactions with cyclooxygenase (COX) enzymes.
(b) (E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N’-(4-chlorobenzylidene)acetohydrazide (4f)
  • Structure: Contains a pyrazolylamino group.
  • Activity : Suppressed TNF-α production by 55.8% and showed in vivo anti-inflammatory effects (oral route, 100 µmol/kg) comparable to SB-203580, a p38 MAPK inhibitor .
  • Key Insight : The pyrazole ring likely contributes to kinase inhibition, a mechanism distinct from classical NSAIDs.
Comparison with Target Compound

The target compound’s pyrrole substituent may alter its anti-inflammatory profile. Pyrroles are known for modulating redox activity and metal chelation, which could influence oxidative stress pathways .

α-Glucosidase Inhibitors

N’-(Anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (230)
  • Structure : Anthracene and ethylthio-benzimidazole groups.
  • Activity : Inhibited α-glucosidase with IC₅₀ = 7.34 µM , outperforming acarbose (IC₅₀ = 378.2 µM) .
  • Key Insight : Bulky aromatic groups (e.g., anthracene) enhance enzyme inhibition via π-π stacking. The target compound’s smaller pyrrole ring may reduce potency in this context.

Anticancer Agents

N′-(1H-Pyrrol-2-yl)methylene-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
  • Structure : Combines pyrrole with a triazole-thioether group.
  • Activity: Exhibited cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, attributed to apoptosis induction .
  • Key Insight : The target compound’s chlorobenzylidene group could enhance DNA intercalation or topoisomerase inhibition, but this requires experimental validation.

Structural Analogues

Compound Name Substituents Key Differences Biological Impact
Target Compound 4-Chlorobenzylidene, 1-methylpyrrole Potential broad-spectrum activity (hypothesized)
N’-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide Fluorobenzylidene, fluorophenyl Increased electronegativity Altered solubility and receptor affinity
N’-(2-Hydroxy-5-nitrobenzylidene)-2-(ethylthio)acetohydrazide Nitro and hydroxy groups Enhanced redox activity Improved antimicrobial activity (not shown in evidence)

Biological Activity

The compound 2-Methoxyethyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazolo-pyrimidine core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, compounds similar to the target compound have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundE. coli, S. aureusTBD

Anticancer Activity

The anticancer potential of thiazolo-pyrimidine derivatives has also been investigated. Notably, several derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HL-60 Cells

In a study evaluating the cytotoxic effects of related compounds on leukemia HL-60 cells, one derivative exhibited an IC50 value of 158.5 ± 12.5 µM , indicating moderate cytotoxicity. This suggests that the target compound may also possess similar anticancer properties.

The biological activity of thiazolo-pyrimidines can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : These compounds may interfere with DNA replication in bacterial and cancer cells.
  • Disruption of Cell Membrane Integrity : They can compromise the integrity of microbial cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways.

Pharmacological Properties

Thiazolo-pyrimidine derivatives have shown promise in various pharmacological applications beyond antimicrobial and anticancer activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.
  • Antioxidant Activity : They may also exhibit antioxidant effects, contributing to their overall therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N'-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, and how can purity and yield be maximized?

The synthesis typically involves a condensation reaction between 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and 4-chlorobenzaldehyde. Key steps include:

  • Solvent selection : Ethanol or methanol with catalytic acetic acid (0.05–0.1% v/v) under reflux conditions (70–80°C) for 5–6 hours .
  • Purification : Recrystallization from methanol or chromatography (e.g., silica gel) to achieve >95% purity. Monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1) ensures reaction completion .
  • Yield optimization : Stoichiometric excess of 4-chlorobenzaldehyde (1.2–1.5 eq.) improves yields (67–91%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?

  • NMR : 1H^1H NMR confirms the hydrazone proton (δ 11.2–11.8 ppm, singlet) and aromatic protons from the 4-chlorobenzylidene moiety (δ 7.4–7.8 ppm). The pyrrole methyl group appears at δ 3.6–3.8 ppm .
  • IR : Stretching frequencies for C=O (1677 cm1^{-1}) and C=N (1593 cm1^{-1}) validate the hydrazide and imine groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 345.8 [M+H]+^+) confirm molecular weight .

Advanced Research Questions

Q. How does structural modification of the 4-chlorobenzylidene or pyrrole moiety affect biological activity, and what methodological frameworks guide such studies?

  • Comparative SAR studies : Substituents on the benzylidene ring (e.g., electron-withdrawing groups like -NO2_2) enhance anti-inflammatory activity by 32–58% in carrageenan-induced edema models .
  • Pyrrole substitution : Methylation at the pyrrole nitrogen improves metabolic stability but may reduce solubility. In vitro assays (e.g., TNF-α inhibition in macrophages) paired with LogP measurements guide optimization .
  • Data-driven design : Molecular docking (e.g., p38 MAPK binding) identifies critical interactions (e.g., hydrogen bonding with Lys53) .

Q. What in vivo models are appropriate for evaluating anti-inflammatory and antinociceptive activity, and how are contradictions in efficacy data resolved?

  • Carrageenan-induced hypernociception : Oral administration (100 μmol/kg) reduces inflammation by 55–57% in rats, comparable to SB-203580 (standard p38 inhibitor). Plasma TNF-α levels (ELISA) correlate with efficacy .
  • Contradiction resolution : Discrepancies between in vitro and in vivo results (e.g., solubility issues) are addressed via pharmacokinetic profiling (e.g., Cmax_{max}, T1/2_{1/2}) and formulation adjustments (e.g., PEG-based carriers) .

Q. How can computational methods predict ADME properties, and what experimental validations are necessary?

  • In silico tools : SwissADME predicts moderate bioavailability (F ≈ 50%) due to high polar surface area (PSA > 90 Å2^2). Molecular dynamics simulations assess membrane permeability .
  • Experimental validation : Caco-2 cell assays measure permeability (Papp_{app} > 1 × 106^{-6} cm/s), while microsomal stability tests (human liver microsomes) confirm metabolic resistance (t1/2_{1/2} > 60 min) .

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